Thiophene-2-ethylamine

Overview

Description

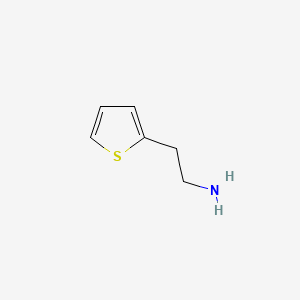

Thiophene-2-ethylamine, with the chemical formula C6H9NS, is an organic compound characterized by the presence of a thiophene ring and an ethylamine group. This compound is known for its applications in various chemical processes and is a colorless liquid at room temperature . Thiophene derivatives, including this compound, are essential in industrial chemistry and material science due to their unique properties and applications .

Mechanism of Action

Target of Action

Thiophene-2-ethylamine is an aromatic amine . . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the target’s structure and function.

Biochemical Pathways

This compound may influence several biochemical pathways due to its potential class of biologically active compounds . .

Result of Action

Given its potential as a biologically active compound , it’s plausible that it may induce a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area and avoid breathing its dust/fume/gas/mist/vapors/spray . , indicating that environmental contamination could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thiophene-2-ethylamine interacts with a variety of enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It can also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .

Metabolic Pathways

This compound is involved in various metabolic pathways. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-ethylamine can be synthesized through several methods. One common method involves the bromination of thiophene to obtain 2-bromo thiophene, followed by a Grignard reaction with magnesium chips and ethylene oxide to produce 2-thiophene ethanol. This intermediate is then subjected to esterification and ammonolysis to yield this compound . Another method includes Friedel-Crafts alkylation of thiophene with halogenated propionate, followed by amidation and Hofmann rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves the use of thiophene as a raw material, which undergoes bromination, Grignard reaction, esterification, and ammonolysis. This method is favored due to its cost-effectiveness, mild reaction conditions, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can yield this compound derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various thiophene derivatives with modified functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Thiophene-2-ethylamine is a versatile intermediate used in the synthesis of a wide range of molecules. Its applications include:

Chemical Research: Used as a reagent in the synthesis of new compounds and materials.

Analytical Chemistry: Employed as a reference standard in analytical chemistry.

Material Science: Functionalizes multiwall carbon nanotubes and is used in the synthesis of pyrimidine derivatives.

Pharmaceuticals: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Thiophene: The parent compound, which lacks the ethylamine group.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethylamine group.

Thiophene-2-aldehyde: Contains an aldehyde group instead of an ethylamine group.

Uniqueness: Thiophene-2-ethylamine is unique due to the presence of both the thiophene ring and the ethylamine group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives .

Biological Activity

Pharmacological Properties

Thiophene-2-ethylamine exhibits a range of pharmacological properties that make it a compound of interest in drug discovery and development. As an aromatic amine, it has the potential to interact with various biological targets.

Receptor Interactions

While specific receptor interactions of this compound are not explicitly mentioned in the provided search results, its structural similarity to other biologically active compounds suggests potential interactions with various receptors. Further research is needed to elucidate its precise receptor binding profile.

Enzyme Modulation

This compound has been found to interact with various enzymes, potentially influencing biochemical pathways. However, the specific enzymes and the nature of these interactions require further investigation.

Functionalization of Carbon Nanotubes

One of the notable applications of this compound is in the functionalization of multiwall carbon nanotubes (MWCNT) . This property has potential implications in nanotechnology and materials science, possibly leading to the development of novel drug delivery systems or biosensors.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds:

- Geldanamycin Derivatives: It is used in the synthesis of geldanamycin derivatives, which have shown potential as HCV replication inhibitors targeting Hsp90 .

- Pyrimidine Derivatives: The compound is utilized in the synthesis of pyrimidine derivatives, which have diverse biological activities .

- Acylguanidine Derivatives: this compound reacts with aroyl S-methylisothiourea to form acylguanidine derivatives .

Case Study: Synthesis of Ticlopidine

A notable case study involving this compound is its role in the synthesis of ticlopidine, an antiplatelet drug. The synthetic procedure involves the reduction of a nitro compound to form this compound, which is then used in subsequent steps to produce ticlopidine .

Table 1: Comparison of Methods for Synthesizing this compound

| Method | Yield | Reaction Conditions | Advantages |

|---|---|---|---|

| BH3-THF/NaBH4-mediated | 75% | In situ-generated BH3-THF, catalytic NaBH4 | High yield, mild conditions |

| LAH/THF-based | 79% | LAH in dry THF, r.t., 12h | Higher yield, simple procedure |

Anticancer Potential

While not directly stated for this compound, the thiophene moiety has shown promise in anticancer drug development. Two thiophene-based drugs, relugolix and raltitrexed, have been approved for cancer treatment . This suggests that derivatives of this compound may have potential anticancer properties, warranting further investigation.

Anti-inflammatory Activity

The thiophene ring system is present in several approved anti-inflammatory drugs, including oliceridine, tiaprofenic acid, tinoridine, tenoxicam, and suprofen . While this compound itself has not been directly linked to anti-inflammatory activity, its structural similarity to these compounds suggests potential in this area.

Neurological Applications

Thiophene-containing drugs have shown efficacy in treating various neurological disorders . The lipophilicity of the thiophene ring, which aids in crossing the blood-brain barrier, could make this compound a promising candidate for developing drugs targeting neurological conditions.

Properties

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Thiophene-2-ethylamine in materials science?

A1: this compound (TEA) has shown promise in enhancing the performance and stability of perovskite solar cells. When incorporated into the perovskite structure, TEA acts as both a spacer and stabilizer for the inorganic lattice, leading to the formation of beneficial 2D/3D bulk heterojunctions []. This results in improved charge transport properties and extended charge carrier lifetimes compared to traditional 2D perovskites. Devices utilizing TEA-based perovskites have demonstrated efficiencies exceeding 11%, showcasing their potential for high-performance and stable solar cells [].

Q2: How does this compound contribute to the stability of perovskite solar cells?

A2: TEA plays a crucial role in enhancing the stability of perovskite solar cells. Its sulfur atom interacts with lead ions in the perovskite lattice, promoting stronger bonding and a more robust structure []. This interaction helps to mitigate degradation pathways and improve the material's resistance to moisture and other environmental factors.

Q3: Beyond solar cells, what other applications have been explored for this compound?

A3: this compound has been explored for its potential in pharmaceutical chemistry, specifically as a building block for synthesizing compounds with anti-platelet aggregation properties []. Researchers have investigated its use in preparing analogues of Clopidogrel, a drug used to prevent blood clots. Additionally, TEA has been employed in synthesizing various heterocyclic compounds with potential biological activities, including 5-imidazolones which exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria [, ].

Q4: How effective is this compound as a corrosion inhibitor for mild steel in acidic environments?

A4: Studies have demonstrated the effectiveness of this compound (TEA) as a corrosion inhibitor for mild steel in 0.5M H2SO4 solutions []. Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that TEA acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion processes. Microscopic analyses using FESEM and EDX mapping confirmed the adsorption of TEA onto the mild steel surface, forming a protective layer that mitigates corrosion [].

Q5: Has this compound been used in synthesizing compounds with biological activity other than anti-platelet aggregation?

A6: Yes, beyond anti-platelet compounds, this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities. One example is its use in preparing 4-thiazolidinones derivatives, achieved through cyclocondensation reactions with thioglycolic acid and different Schiff bases derived from TEA []. Additionally, TEA played a key role in synthesizing Schiff base conjugates of 5-Fluoroisatin and their Mannich bases, exhibiting anti-inflammatory and anti-tubercular activities []. These examples highlight the versatility of this compound in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.